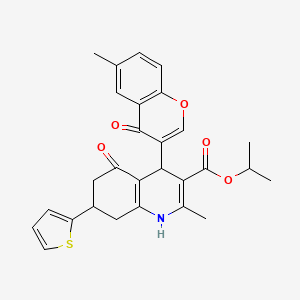

![molecular formula C20H24N2OS B11640239 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)

3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-etil-2-(etilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos espiro. Estos compuestos se caracterizan por una estructura única donde dos anillos están conectados a través de un solo átomo, creando un enlace "espiro". Este compuesto en particular presenta un núcleo de quinazolina, que es una estructura bicíclica compuesta por anillos de benceno y pirimidina fusionados, y un anillo de ciclopentano.

Métodos De Preparación

La síntesis de 3-etil-2-(etilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona implica múltiples pasos, comenzando típicamente con la formación del núcleo de quinazolina. Un método común implica la condensación de derivados del ácido antranílico con formamida o sus equivalentes para formar el anillo de quinazolina. El enlace espiro se introduce entonces a través de una reacción de ciclización que involucra un derivado adecuado de ciclopentano. El grupo etilsulfanil se introduce generalmente mediante una reacción de sustitución nucleofílica utilizando un reactivo de etiltiol apropiado en condiciones básicas.

Análisis De Reacciones Químicas

Este compuesto sufre varias reacciones químicas, incluyendo:

Oxidación: El grupo etilsulfanil puede oxidarse para formar sulfoxidos o sulfonas usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: El núcleo de quinazolina puede reducirse bajo condiciones de hidrogenación catalítica para formar derivados de dihidroquinazolina.

Sustitución: El grupo etilsulfanil puede sustituirse con otros nucleófilos, como aminas o alcoholes, en condiciones básicas para formar los derivados correspondientes.

Aplicaciones Científicas De Investigación

3-etil-2-(etilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos espiro y heterociclos más complejos.

Biología: Sirve como una sonda para estudiar las interacciones de los compuestos espiro con las macromoléculas biológicas.

Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades únicas, como una alta estabilidad térmica y características electrónicas específicas.

Mecanismo De Acción

El mecanismo de acción de 3-etil-2-(etilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de quinazolina interactúa con varios objetivos biológicos, incluidas las quinasas y otras enzimas, mediante enlaces de hidrógeno e interacciones hidrofóbicas. El enlace espiro y el grupo etilsulfanil contribuyen a la afinidad de unión general del compuesto y su especificidad.

Comparación Con Compuestos Similares

Compuestos similares incluyen otros derivados de espiroquinazolina y compuestos espiro con diferentes sustituyentes. En comparación con estos compuestos, 3-etil-2-(etilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona es única debido a su combinación específica del núcleo de quinazolina, el enlace espiro y el grupo etilsulfanil. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.

Lista de compuestos similares:

- Spiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona

- 3-metil-2-(metilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona

- 3-etil-2-(metilsulfanil)-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentan]-4(6H)-ona

Propiedades

Fórmula molecular |

C20H24N2OS |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

3-ethyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |

InChI |

InChI=1S/C20H24N2OS/c1-3-22-18(23)16-17(21-19(22)24-4-2)15-10-6-5-9-14(15)13-20(16)11-7-8-12-20/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |

Clave InChI |

BUEZSTLUXDHGFB-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

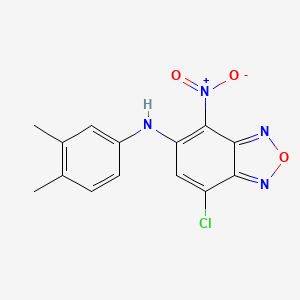

![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)

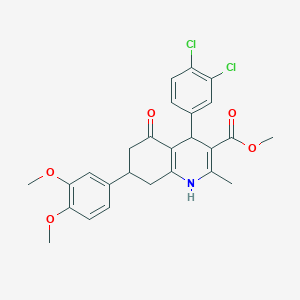

![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)

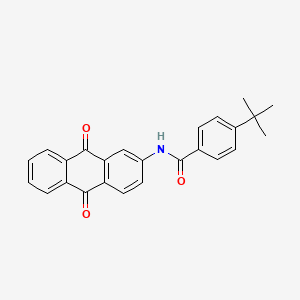

![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)

![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)

![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)

![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)

![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)

![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)

![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)